molecular formula C26H31F4N5 B12412228 Estrogen receptor antagonist 2

Estrogen receptor antagonist 2

Cat. No.: B12412228
M. Wt: 489.6 g/mol
InChI Key: GRCKMGXTYAMEJC-VDABOFBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estrogen receptor antagonist 2 is a compound that inhibits the activity of estrogen receptors, which are proteins that mediate the effects of estrogen hormones in the body. Estrogen receptors are involved in various physiological processes, including cell growth, differentiation, and reproduction. This compound is particularly significant in the treatment of estrogen receptor-positive breast cancer, where it blocks the proliferative effects of estrogen on cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of estrogen receptor antagonist 2 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography and mass spectrometry are used to monitor the production process and verify the final product’s quality .

Chemical Reactions Analysis

Types of Reactions: Estrogen receptor antagonist 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Estrogen receptor antagonist 2 has a wide range of scientific research applications, including:

Mechanism of Action

Estrogen receptor antagonist 2 exerts its effects by binding to estrogen receptors and preventing the activation of downstream signaling pathways. It competes with endogenous estrogens for binding to the receptor’s ligand-binding domain, thereby blocking the receptor’s ability to regulate gene expression. This inhibition leads to a decrease in cell proliferation and survival, particularly in estrogen receptor-positive breast cancer cells .

Comparison with Similar Compounds

Uniqueness: Estrogen receptor antagonist 2 is unique in its ability to completely block estrogen-induced transcriptional activity without any agonist effects. It also demonstrates superior pharmacokinetic properties, including oral bioavailability and brain penetrance, making it a promising candidate for the treatment of estrogen receptor-positive breast cancer .

Biological Activity

Estrogen receptor antagonists play a crucial role in the treatment of estrogen-dependent cancers, particularly breast cancer. Among these, Estrogen Receptor Antagonist 2 (ERA-2) has garnered attention for its biological activity and therapeutic potential. This article provides a comprehensive overview of the biological activity of ERA-2, including its mechanisms of action, effects on various tissues, and relevant case studies.

ERA-2 functions primarily by binding to the estrogen receptor (ER), inhibiting its ability to activate estrogen-responsive genes. The estrogen receptor has two activation functions: AF-1 located in the N-terminal domain and AF-2 located in the ligand-binding domain (LBD). The antagonist's effectiveness is largely attributed to its ability to disrupt the AF-2-mediated transcriptional activity of ER, which is essential for estrogen's effects on target tissues.

Key Findings:

  • Tissue Selectivity : ERA-2 exhibits tissue-selective antagonistic effects. In some tissues, it can function as an agonist depending on the presence or absence of specific mutations in the ER, particularly in the AF-2 domain .
  • Inverse Agonism : In certain contexts, such as in mutant ER models, ERA-2 can act as an inverse agonist, reducing baseline receptor activity even in the absence of estrogen .

Biological Activity and Effects

The biological activity of ERA-2 varies across different tissues, influencing various physiological processes:

Tissue Effect of ERA-2
UterusActs as an agonist in some mutant models; inhibits growth in normal conditions .
BoneModulates bone density; effects can vary based on ER mutations .
Breast TissueReduces tumor growth in ER-positive breast cancer models .
Pituitary GlandAlters hormone feedback mechanisms differently than in other tissues .

Case Studies and Clinical Applications

ERA-2 has been evaluated in various clinical settings, demonstrating its effectiveness as a treatment for advanced breast cancer. Below are summarized findings from notable case studies:

  • Fulvestrant in Advanced Breast Cancer :
    • A study involving postmenopausal women with advanced breast cancer showed that fulvestrant (an ER antagonist closely related to ERA-2) significantly improved outcomes for patients who had previously progressed on other antiestrogen therapies. Patients exhibited reduced tumor sizes and improved survival rates .
  • Compassionate Use Program :
    • Clinical observations from a compassionate use program indicated that ERA-2 maintained efficacy in patients with visceral metastases, supporting its role as a valuable treatment option for difficult-to-treat cases .
  • Resistance Mechanisms :
    • Research has identified specific mutations in the ER that confer resistance to traditional antiestrogens. For instance, mutations like L540Q and D351Y were noted to switch antagonist effects to agonistic responses under certain conditions, highlighting the need for potent antagonists like ERA-2 to overcome such resistance .

Research Findings

Recent studies have expanded our understanding of ERA-2's biological activity:

  • Transactivation Studies : Investigations into the transactivation functions of ER revealed that ERA-2 effectively inhibits estrogen-induced gene expression by preventing coactivator recruitment to AF-2 .
  • Molecular Dynamics Simulations : Computational studies have shown that specific structural features of ERA-2 enhance its binding affinity and functional potency against mutant forms of ERα that are prevalent in resistant breast cancers .

Properties

Molecular Formula

C26H31F4N5

Molecular Weight

489.6 g/mol

IUPAC Name

N-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]-6-[(1S,3R)-3-methyl-2-(2,2,2-trifluoroethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]pyridin-3-amine

InChI

InChI=1S/C26H31F4N5/c1-17-13-21-20-5-2-3-6-22(20)33-24(21)25(35(17)16-26(28,29)30)23-8-7-18(14-31-23)32-19-9-12-34(15-19)11-4-10-27/h2-3,5-8,14,17,19,25,32-33H,4,9-13,15-16H2,1H3/t17-,19+,25-/m1/s1

InChI Key

GRCKMGXTYAMEJC-VDABOFBKSA-N

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(F)(F)F)C3=NC=C(C=C3)N[C@H]4CCN(C4)CCCF)NC5=CC=CC=C25

Canonical SMILES

CC1CC2=C(C(N1CC(F)(F)F)C3=NC=C(C=C3)NC4CCN(C4)CCCF)NC5=CC=CC=C25

Origin of Product

United States

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